molecular formula C12H9N5O2S B2685213 2-[(3-Pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetic acid CAS No. 868969-36-2

2-[(3-Pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetic acid

Cat. No. B2685213
CAS RN: 868969-36-2
M. Wt: 287.3
InChI Key: IWGIWABBHGYFOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The molecule “2-[(3-Pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetic acid” is a complex organic compound. It contains a pyridine ring, a 1,2,4-triazolo[4,3-b]pyridazine ring, and a sulfanyl acetic acid group. These functional groups suggest that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be expected to show a complex arrangement of rings and functional groups. The pyridine and 1,2,4-triazolo[4,3-b]pyridazine rings would likely contribute to the compound’s aromaticity .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the pyridine and 1,2,4-triazolo[4,3-b]pyridazine rings, as well as the sulfanyl acetic acid group . These groups could potentially participate in a variety of chemical reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the pyridine and 1,2,4-triazolo[4,3-b]pyridazine rings could contribute to its aromaticity and potentially its solubility in various solvents .

Scientific Research Applications

Synthesis and Molecular Docking

The chemical compound has been utilized in the synthesis of novel pyridine and fused pyridine derivatives, demonstrating antimicrobial and antioxidant activity. A series of compounds were prepared and subjected to in silico molecular docking screenings, revealing moderate to good binding energies on the target protein, indicating potential as drug candidates due to their biological activities (E. M. Flefel et al., 2018).

Development of Heterocyclic Systems

The compound has also played a role in the synthesis of a new series of nitrogen and sulfur heterocyclic systems. By linking rings like indole, 1,2,4-triazole, pyridazine, and quinoxaline, a new class of heterocyclic compounds was created, showcasing the versatility of this compound in synthesizing biologically relevant structures (A. Boraei et al., 2020).

Herbicide Resistance and Biological Assessment

Research on triazolopyrimidine sulfonanilides, related to the core structure of the chemical , has shed light on their role as herbicides and the development of resistant acetolactate synthase mutants. These findings are crucial for understanding herbicide resistance mechanisms and for the development of new agricultural chemicals (M. Subramanian et al., 1990).

Antitumor and Antimicrobial Activities

The compound has contributed to the development of fused polyheterocycles containing a pyrimidine unit, showing antimicrobial activity. This highlights its potential in creating new drugs with significant biological effects (M. Soliman et al., 2019).

Pseudo-three-component Synthesis

Additionally, the compound's derivatives have been synthesized through a pseudo-three-component reaction, demonstrating its utility in generating biologically active heterocyclic compounds efficiently. This method's simplicity and effectiveness further underscore the compound's value in medicinal chemistry (Maryam Shokoohian et al., 2019).

Future Directions

Given the potential pharmacological activities of compounds with similar functional groups, this compound could be of interest for future research in drug design and development .

properties

IUPAC Name

2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N5O2S/c18-11(19)7-20-10-4-3-9-14-15-12(17(9)16-10)8-2-1-5-13-6-8/h1-6H,7H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWGIWABBHGYFOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.